molecular formula C10H8N2O3 B029856 7-Methoxy-8-nitroisoquinoline CAS No. 63485-75-6

7-Methoxy-8-nitroisoquinoline

Cat. No. B029856
CAS RN: 63485-75-6
M. Wt: 204.18 g/mol
InChI Key: WDJGGSQGWMVUOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitroisoquinoline derivatives, including compounds structurally related to 7-Methoxy-8-nitroisoquinoline, often involves multi-step chemical processes. For example, the synthesis of nitro regioisomers of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline was achieved via a "one pot" three-component imino Diels-Alder reaction catalyzed by BF3.OEt2, followed by structural characterization using X-ray diffraction and spectroscopic methods (Bohórquez, González, & Kouznetsov, 2013).

Molecular Structure Analysis

The molecular structure of nitroisoquinoline derivatives has been characterized through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), as well as crystallography. For instance, the crystal structure of certain nitroisoquinoline compounds was elucidated using single-crystal X-ray diffraction, revealing insights into their molecular packing and intermolecular interactions (Bohórquez et al., 2013).

Chemical Reactions and Properties

Nitroisoquinoline derivatives undergo various chemical reactions, including cyclization, nitrification, and chlorination, to synthesize specific compounds such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. These reactions utilize simple experimental operations and mild conditions, suitable for large-scale studies (Zhao, Lei, & Guo, 2017).

Physical Properties Analysis

The physical properties of nitroisoquinoline derivatives, including their solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. X-ray crystallography provides detailed information on the crystal structure and molecular packing, highlighting the role of hydrogen bonds and van der Waals interactions (Bohórquez et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of nitroisoquinoline derivatives, are explored through spectroscopic analysis and chemical reactions. Studies on the synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives, for instance, showcase the potential of nitroisoquinoline compounds in developing antibacterial agents (Al-Hiari et al., 2007).

Scientific Research Applications

Topoisomerase I Inhibition and Anticancer Activity

A systematic study optimizing nitrated indenoisoquinolines, which share structural similarities with 7-Methoxy-8-nitroisoquinoline, demonstrated that nitro and methoxy groups significantly enhance biological activity against cancer cells by inhibiting topoisomerase I, an enzyme crucial for DNA replication (Morrell et al., 2007). These compounds show low nanomolar cytotoxicities, indicating potent anticancer properties.

Antibacterial Properties

The synthesis and investigation of 8-nitrofluoroquinolone derivatives, structurally related to 7-Methoxy-8-nitroisoquinoline, revealed significant antibacterial activity against both gram-positive and gram-negative bacteria (Al-Hiari et al., 2007). This suggests potential applications of such compounds in developing new antibacterial agents.

Photocleavage Efficiency

Research into the effects of aromatic substituents on the photocleavage of 1-Acyl-7-nitroindolines, which are structurally related to 7-Methoxy-8-nitroisoquinoline, has shown that specific substituents like methoxy can significantly improve photocleavage efficiency (Papageorgiou & Corrie, 2000). This property is useful in the development of photolabile precursors for neuroactive amino acids, offering applications in neurochemistry and drug delivery.

Melatonin Receptor Agonists and Antagonists

Compounds derived from structures similar to 7-Methoxy-8-nitroisoquinoline have been prepared to investigate the binding site of the melatonin receptor, showing varying degrees of agonist and antagonist potency (Faust et al., 2000). These findings could inform the design of new drugs targeting sleep disorders and circadian rhythm abnormalities.

Polarity-Sensitive Fluorescent Probes

The synthesis and photophysical evaluation of push-pull isoquinolines, including derivatives of 7-Methoxy-8-nitroisoquinoline, indicate their potential as polarity-sensitive fluorescent probes (Brambilla et al., 2021). Such compounds could be used in bioimaging and the development of advanced functional materials due to their strong fluorescence and wide Stokes shifts.

properties

IUPAC Name

7-methoxy-8-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-9-3-2-7-4-5-11-6-8(7)10(9)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJGGSQGWMVUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=CN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356224
Record name 7-methoxy-8-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-8-nitroisoquinoline

CAS RN

63485-75-6
Record name 7-methoxy-8-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-8-nitroisoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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